N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c1-31-13-11-19(23-32(29,30)14-12-16-5-3-2-4-6-16)21(26)22-15-20(25)17-7-9-18(10-8-17)24(27)28/h2-10,12,14,19-20,23,25H,11,13,15H2,1H3,(H,22,26)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWWZUQTCPFLKR-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share structural motifs with the target molecule:
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (MW ≈ 502 g/mol) is heavier than simpler analogs like 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide (MW ≈ 274 g/mol), which may impact bioavailability .
- Synthetic Complexity : The target compound’s multiple substituents (e.g., stereochemistry at the hydroxyethyl group) may complicate synthesis compared to derivatives with fewer functional groups .
ADMET Considerations
- Toxicity : Nitro groups (e.g., in the target compound and ) may generate reactive metabolites, requiring structural optimization to reduce toxicity .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing the compound with high yield and purity?
- Methodology : The synthesis requires multi-step protocols involving sulfonamide coupling, thioether formation, and nitro-group stabilization. Key steps include:
- Temperature control : Reactions involving sulfonylamino groups often proceed at 0–5°C to prevent side reactions (e.g., hydrolysis) .
- Base selection : Triethylamine or pyridine is used to deprotonate intermediates during sulfonamide bond formation .
- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane enhance solubility of aromatic intermediates .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reverse-phase chromatography .
Q. Which chromatographic techniques are most effective for purifying the compound?
- Methodology :
- Flash column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
- Size-exclusion chromatography : Effective for removing high-molecular-weight impurities in final steps .
Q. How can NMR and IR spectroscopy confirm the structural integrity of the compound?
- NMR analysis :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (4-nitrophenyl protons), δ 6.5–7.3 ppm (styryl protons), and δ 2.1 ppm (methylsulfanyl group) .
- ¹³C NMR : Carbonyl signals at ~170 ppm (amide) and 150 ppm (sulfonamide) .
- IR spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), and 1520 cm⁻¹ (NO₂) .
Q. What crystallographic methods are recommended for determining the compound’s 3D structure?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å) and data collection at 100 K .
- Data processing : Olex2 or APEX3 software for structure solution and validation .
- Key parameters :
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| CCDC Deposition | Required for reproducibility |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of derivatives?
- Methodology :
- Functional group modification : Replace the 4-nitrophenyl group with electron-withdrawing/-donating substituents (e.g., -CF₃, -OCH₃) to assess bioactivity trends .
- In vitro assays : Test cytotoxicity (MTT assay) and target binding (SPR) to correlate structural changes with activity .
- Data analysis : Use multivariate regression to link substituent Hammett constants (σ) with IC₅₀ values .
Q. What experimental approaches investigate the reaction mechanisms of the sulfonylamino group?
- Mechanistic probes :
- Isotopic labeling : Use ¹⁵N-labeled amines to track sulfonamide formation via ESI-MS .
- Kinetic studies : Monitor reaction rates under varying pH (3–10) to identify rate-determining steps .
- Computational support : DFT calculations (e.g., Gaussian 16) to model transition states and activation energies .
Q. Which computational models predict the compound’s binding affinity to biological targets?
- Methods :
- Molecular docking (AutoDock Vina) : Screen against kinases or GPCRs using PDB structures (e.g., 3QRI) .
- Molecular dynamics (MD) simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values for correlation analysis .
Q. How should researchers address discrepancies in spectroscopic or crystallographic data?
- Troubleshooting :
- Data cross-validation : Compare SCXRD results with solid-state NMR to resolve crystal packing ambiguities .
- Error analysis : Calculate Rmerge and CC½ values to assess diffraction data quality .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data between in vitro and in vivo studies?
- Hypothesis testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
